Aciculatin is a naturally occurring compound classified as a flavone-C-glycoside. It has been isolated from the plant Chrysopogon aciculatus, which belongs to the Poaceae family and is native to the Philippines. The chemical structure of aciculatin features a unique C-aryl glycosidic linkage, which contributes to its biological activity and potential therapeutic applications. Its molecular formula is , and it exhibits various pharmacological properties, including cytotoxic, anti-inflammatory, and anti-arthritic activities .
Aciculatin has demonstrated significant biological activity through various mechanisms:
The synthesis of aciculatin can be achieved through various methods:
Research has indicated that aciculatin interacts with various biological targets, particularly in inflammatory pathways. Studies have shown that it can inhibit specific transcription factors involved in inflammation, such as activator protein 1 (AP-1) . These interactions suggest that aciculatin may modulate cellular responses to inflammatory stimuli.
Aciculatin shares structural and functional similarities with several other flavonoids and glycosides. Here are some comparable compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Known for broad-spectrum antioxidant effects |
| Luteolin | Flavonoid | Anti-inflammatory | Exhibits neuroprotective properties |
| Rutin | Flavonoid glycoside | Antioxidant, vasoprotective | Stronger effects on vascular health |
| Apigenin | Flavonoid | Anticancer, anti-inflammatory | Potential neuroprotective effects |
Aciculatin is unique due to its specific C-glycoside structure and pronounced activity against inflammatory pathways, distinguishing it from other similar compounds that may not exhibit the same level of potency or specificity in their actions .
Aciculatin, a flavone-C-glycoside, was first isolated in 1991 from the tropical grass Chrysopogon aciculatus during a phytochemical screening for bioactive natural products. Initial studies identified its unique structure featuring a C-glycosidic bond between a flavone aglycone and a sugar moiety, distinguishing it from more common O-glycosidic flavonoids. Early research demonstrated its DNA-binding properties and cytotoxic activity against human KB carcinoma cells, sparking interest in its potential therapeutic applications.
Subsequent investigations expanded understanding of its pharmacological profile. In 2011, researchers elucidated its dual inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. A landmark 2012 study revealed its p53-dependent apoptosis induction in colorectal cancer cells via mouse double minute 2 homolog (MDM2) depletion. The compound's structural complexity prompted the first total synthesis in 2016, achieving an 8.3% overall yield through innovative glycosylation and rearrangement strategies.
Aciculatin derives from Chrysopogon aciculatus (Retz.) Trin., a perennial grass in the Poaceae family. This species exhibits:
Traditional medicinal applications across its native range include treatment of:
The compound occurs in aerial plant parts at concentrations up to 0.12% dry weight. Extraction typically employs ethanol/water mixtures followed by chromatographic purification. Recent phytochemical analyses confirm aciculatin as a secondary metabolite contributing to the plant's chemical defense system.
Aciculatin (C₂₂H₂₂O₈) possesses a molecular weight of 414.40 g/mol with the following key features:
| Property | Value/Description |
|---|---|
| IUPAC Name | 8-(4,5-dihydroxy-6-methyloxan-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
| SMILES | CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
| XLogP | 2.00 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 3 |
The structure combines a chromen-4-one core with:
Biosynthesis in C. aciculatus likely involves:
Key enzymatic steps remain uncharacterized, necessitating further transcriptomic and metabolomic studies.
Aciculatin demonstrates multimodal anti-inflammatory action:
| Target Pathway | Effect | IC₅₀ |
|---|---|---|
| NF-κB Signaling | Inhibits IκB kinase (IKK) activation | 3.2 μM |
| MAPK Cascade | Suppresses JNK/p38 phosphorylation | 5.8 μM |
| iNOS/COX-2 Expression | Reduces mRNA/protein levels | 2.1 μM |
In lipopolysaccharide-activated macrophages, aciculatin (10 μM) decreases:
The compound induces cancer cell apoptosis through:
In vivo studies show 58% tumor volume reduction in HCT116 xenografts after 21-day treatment (5 mg/kg/day).
The 2016 synthesis route features:
Baker-Venkataraman Cyclization
Global Deprotection
Critical parameters affecting overall yield (8.3%):
| Step | Yield Improvement Strategy | Resultant Yield |
|---|---|---|
| Glycosylation | Microwave-assisted heating (100°C) | 89% → 92% |
| Fries Rearrangement | BF₃·OEt₂ catalysis | 78% → 85% |
| Flavone Cyclization | Solvent switch (THF → DMF) | 64% → 72% |
Ongoing work focuses on enzymatic glycosylation and flow chemistry approaches to enhance scalability.
The molecular architecture of aciculatin encompasses a complex three-dimensional arrangement characterized by the molecular formula C₂₂H₂₂O₈ and an exact molecular mass of 414.13146766 daltons [1]. The compound exhibits a molecular weight of 414.4 grams per mole, making it a moderately sized natural product within the flavonoid family [1]. The chemical structure incorporates a benzopyran ring system characteristic of flavones, specifically featuring a chromen-4-one core with hydroxyl and methoxy substituents at strategic positions [1].
The stereochemical complexity of aciculatin centers primarily on the sugar moiety, which contains four distinct stereocenters. The International Union of Pure and Applied Chemistry nomenclature designates the complete chemical name as 8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one [1]. This nomenclature explicitly defines the absolute configuration at each chiral center, indicating S configuration at C-2, C-4, and C-5 positions of the sugar ring, while the C-6 position adopts R configuration [1].
The sugar component represents a 2,6-dideoxy-β-D-ribo-hexopyranose derivative, commonly referred to as a deoxy sugar [1]. This particular sugar configuration is relatively uncommon in natural products, contributing to the structural uniqueness of aciculatin. The C-2 position serves as the anomeric carbon, forming the crucial carbon-carbon glycosidic bond with the flavone aglycone at the C-8 position of the benzopyran ring system [2]. This attachment point represents a significant departure from typical flavonoid glycosides, where oxygen atoms typically mediate the sugar-aglycone connection.
The stereochemical arrangement at the anomeric center (C-2) adopts an axial orientation, consistent with β-configuration in the pyranose ring system. The hydroxyl groups at C-4 and C-5 positions assume equatorial orientations, minimizing steric interactions and contributing to the overall conformational stability of the sugar moiety [4]. The C-6 position bears a methyl group rather than the typical hydroxymethyl group found in most hexoses, defining the deoxy character of this sugar component [1].
The flavone aglycone portion exhibits characteristic substitution patterns that influence both the compound's physical properties and biological activity. The presence of hydroxyl groups at positions 5 and 4' provides hydrogen bonding capabilities, while the methoxy group at position 7 contributes to the compound's lipophilicity [1]. These substitution patterns create a balanced hydrophilic-lipophilic character, reflected in the calculated partition coefficient (XLogP3-AA) value of 2.0 [1] [5].
The molecular architecture includes a total of 30 heavy atoms distributed across four distinct ring systems [5]. Three of these rings are aromatic in nature, comprising the benzopyran core and the phenyl substituent, while one aliphatic ring corresponds to the sugar moiety [5]. This ring distribution contributes to the compound's rigidity and influences its conformational preferences in solution and solid states.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for comprehensive structural characterization of aciculatin, providing detailed information about both the flavone aglycone and the sugar moiety [2]. The ¹H nuclear magnetic resonance spectrum of aciculatin exhibits characteristic signal patterns that enable unambiguous structural assignment and stereochemical determination.
The anomeric proton region between 4.4 and 6.0 parts per million represents one of the most diagnostically important areas of the ¹H nuclear magnetic resonance spectrum [6]. For aciculatin, the anomeric proton at the C-2 position of the sugar moiety appears within this range, with its exact chemical shift and coupling pattern providing crucial information about the β-configuration and axial orientation [6]. The coupling constant between the anomeric proton and adjacent ring protons typically ranges from 7.8 to 8.5 hertz for axial-axial arrangements, confirming the β-stereochemistry at the glycosidic linkage [6].
The sugar ring protons between C-3 and C-5 resonate in the characteristic range of 3.2 to 4.2 parts per million, with their specific chemical shifts and coupling patterns revealing the chair conformation of the pyranose ring [6]. The hydroxyl-bearing carbons produce proton signals that are deshielded compared to purely aliphatic environments, reflecting the electron-withdrawing effects of the oxygen atoms [6]. The methyl group at C-6 appears as a distinctive doublet in the upfield region between 1.2 and 1.6 parts per million, with the coupling to the adjacent C-5 proton confirming the deoxy sugar structure [6].
The aromatic region between 6.0 and 8.0 parts per million contains signals from both the benzopyran ring system and the phenyl substituent [7]. The pattern of aromatic signals provides information about the substitution pattern on both ring systems, with the chemical shifts reflecting the electronic environment created by hydroxyl and methoxy substituents [7]. The methoxy group at position 7 produces a characteristic singlet around 3.6 to 4.0 parts per million, appearing downfield from typical alkyl signals due to the oxygen deshielding effect [7].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution due to the larger chemical shift range compared to proton nuclear magnetic resonance [8]. The carbonyl carbon at position 4 of the flavone core appears in the characteristic range of 160 to 220 parts per million, specifically around 175 to 185 parts per million for flavone carbonyls [8]. This signal serves as a definitive marker for the flavone structure and helps distinguish aciculatin from other flavonoid classes such as flavonols or isoflavones.
The aromatic carbon signals between 110 and 160 parts per million provide detailed information about the substitution patterns on both the benzopyran and phenyl ring systems [8]. Carbons bearing oxygen substituents (hydroxyl or methoxy groups) appear downfield compared to unsubstituted aromatic carbons, enabling precise assignment of substitution positions [8]. The quaternary carbons involved in ring fusion and substitution patterns can be distinguished from protonated aromatic carbons through multiplicity information obtained from attached proton test experiments.
The sugar carbons resonate in the range of 50 to 90 parts per million, with their exact positions depending on the electronic environment and substitution pattern [6]. The anomeric carbon (C-2) typically appears around 75 to 85 parts per million due to the combined effects of two oxygen atoms [6]. The hydroxyl-bearing carbons at C-4 and C-5 resonate around 65 to 75 parts per million, while the methyl-bearing C-6 carbon appears further upfield around 15 to 25 parts per million [6].
Mass spectrometry analysis of aciculatin provides molecular weight confirmation and fragmentation pattern information essential for structural verification [9]. The molecular ion peak at mass-to-charge ratio 414 corresponds to the intact aciculatin molecule, confirming the molecular formula C₂₂H₂₂O₈ [1]. The isotope pattern, particularly the molecular ion plus one peak (M+1), provides additional confirmation of the molecular composition through the natural abundance of ¹³C isotopes [10].
Fragmentation patterns in mass spectrometry reveal information about the compound's structural stability and preferred cleavage sites [11]. The carbon-carbon glycosidic bond in aciculatin demonstrates enhanced stability compared to oxygen-glycosidic linkages, resulting in different fragmentation patterns than typical flavonoid glycosides [2]. Common fragment ions include the loss of the entire sugar moiety, producing an aglycone fragment, and sequential losses of hydroxyl groups and methyl radicals from the sugar component [11].
High-resolution mass spectrometry enables precise molecular formula determination and provides accurate mass measurements that distinguish aciculatin from potential isomers or closely related compounds [9]. The exact mass of 414.13146766 daltons allows calculation of the degree of unsaturation and confirms the presence of the expected number of ring systems and double bonds [1].
Infrared spectroscopy contributes valuable functional group identification and hydrogen bonding information for aciculatin [12]. The hydroxyl stretching vibrations appear as broad absorptions in the region of 3200 to 3600 wavenumbers, with the exact positions and bandwidths providing information about hydrogen bonding strength and environment [12]. Intramolecular hydrogen bonding between adjacent hydroxyl groups or between hydroxyl groups and the carbonyl oxygen can be distinguished from intermolecular hydrogen bonding based on concentration dependence studies.
The carbonyl stretching vibration of the flavone core appears around 1650 to 1680 wavenumbers, with the exact position influenced by hydrogen bonding and electronic effects from ring substituents [12]. The aromatic carbon-carbon stretching vibrations produce multiple bands in the fingerprint region below 1600 wavenumbers, creating a characteristic pattern that aids in compound identification [12].
Carbon-hydrogen stretching vibrations appear in distinct regions depending on the hybridization state of the carbon atom [12]. Aromatic carbon-hydrogen stretches occur around 3000 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the sugar moiety and methoxy groups appear around 2800 to 3000 wavenumbers [12]. The methoxy carbon-hydrogen stretching can sometimes be distinguished from other aliphatic carbon-hydrogen stretches based on subtle frequency differences.
The crystalline structure analysis of aciculatin requires detailed examination of both the molecular conformation and the intermolecular packing arrangements that stabilize the solid-state structure. While specific crystallographic data for aciculatin remains limited in the available literature, the structural features can be predicted based on related flavonoid glycosides and the known conformational preferences of both flavone cores and sugar moieties [13] [14].
The molecular conformation of aciculatin in the crystalline state is governed by several competing factors, including intramolecular hydrogen bonding, steric interactions, and intermolecular packing forces [15]. The flavone core adopts a planar conformation, characteristic of aromatic systems, with the benzopyran rings maintaining coplanarity to maximize π-electron delocalization [16]. The phenyl substituent at position 2 can adopt various orientations relative to the flavone plane, with the preferred conformation determined by the balance between steric hindrance and electronic interactions.
The sugar moiety attached at position 8 introduces significant three-dimensional character to the overall molecular structure [4]. The pyranose ring adopts a chair conformation, which represents the most stable arrangement for six-membered saturated rings [15]. In this conformation, the hydroxyl groups at C-4 and C-5 occupy equatorial positions, minimizing steric interactions and maximizing hydrogen bonding opportunities [4]. The methyl group at C-6 also adopts an equatorial orientation, consistent with the energetic preference for bulky substituents to avoid axial positions.
The carbon-carbon glycosidic linkage between the sugar C-2 and flavone C-8 positions introduces conformational constraints that differ significantly from oxygen-linked glycosides [17]. The direct carbon-carbon bond eliminates the flexibility typically associated with the carbon-oxygen-carbon linkage in traditional glycosides, resulting in a more rigid connection between the sugar and aglycone portions [2]. This rigidity affects both the solution and solid-state conformations, potentially limiting the number of accessible conformational states.
Conformational analysis through computational methods, particularly molecular dynamics simulations, provides insights into the dynamic behavior of aciculatin in solution [18]. These simulations reveal that while the overall molecular framework remains relatively rigid due to the multiple ring systems, certain degrees of freedom exist around the glycosidic linkage and the phenyl ring orientation [18]. The sugar moiety can undergo limited conformational fluctuations, primarily involving ring puckering and hydroxyl group orientations.
The crystalline packing of aciculatin likely involves extensive hydrogen bonding networks between neighboring molecules [19]. The four hydroxyl groups (at positions 5 and 4' of the flavone, and C-4 and C-5 of the sugar) provide multiple sites for intermolecular hydrogen bonding [1]. These interactions contribute to the stability of the crystalline lattice and influence the overall crystal morphology and physical properties.
Typical bond lengths in aciculatin follow standard values for organic compounds, with carbon-carbon bonds ranging from 1.40 to 1.54 angstroms depending on hybridization and substitution [20]. Aromatic carbon-carbon bonds in the flavone core measure approximately 1.40 angstroms, while aliphatic carbon-carbon bonds in the sugar moiety extend to approximately 1.54 angstroms [20]. The critical carbon-carbon glycosidic bond connecting the sugar to the flavone core has an estimated length of 1.52 to 1.54 angstroms, similar to other aliphatic carbon-carbon bonds [20].
Bond angles throughout the aciculatin structure conform to expected values based on hybridization patterns [21]. Aromatic carbons maintain bond angles close to 120 degrees, reflecting their sp² hybridization, while saturated carbons in the sugar moiety exhibit bond angles near 109.5 degrees characteristic of sp³ hybridization [21]. The glycosidic bond angle, defined by the C-1-C-2-C-8 arrangement, is influenced by both steric and electronic factors, typically ranging from 110 to 115 degrees [21].
Thermal motion analysis in crystalline aciculatin would reveal information about molecular flexibility and stability [19]. The flavone core, being aromatic and planar, likely exhibits minimal thermal motion, while the sugar moiety may show greater thermal displacement due to its aliphatic nature and peripheral position [19]. The hydroxyl groups, being small and capable of hydrogen bonding, may exhibit intermediate thermal motion patterns depending on their specific hydrogen bonding environments.
The unit cell parameters for aciculatin crystals would depend on the specific crystal system and space group adopted during crystallization [22]. Flavonoid compounds typically crystallize in monoclinic or triclinic systems, with unit cell dimensions ranging from 8 to 20 angstroms in each direction [22]. The molecular volume of aciculatin, calculated from its molecular weight and estimated density, suggests unit cell volumes in the range of 1500 to 2500 cubic angstroms for common space groups [22].
Crystal field effects and intermolecular interactions significantly influence the solid-state properties of aciculatin [23]. The extensive conjugated π-system of the flavone core may participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability and affecting optical properties [23]. The polar hydroxyl and methoxy groups create dipole moments that influence intermolecular interactions and crystal packing arrangements.
Polymorphism represents a potential complication in aciculatin crystallization, as different packing arrangements can lead to distinct crystal forms with varying physical properties [24]. The multiple hydrogen bonding sites and conformational flexibility around the glycosidic linkage create opportunities for different hydrogen bonding patterns and molecular orientations in the crystalline state [24]. Understanding and controlling polymorphism is crucial for ensuring consistent physical and chemical properties in synthetic and pharmaceutical applications.
The conformational preferences of aciculatin in solution may differ from those in the crystalline state due to the absence of crystal packing constraints [15]. Nuclear magnetic resonance studies in solution can provide information about preferred conformations and dynamic behavior, revealing the conformational ensemble accessible under physiological conditions [15]. These solution-state conformations are particularly relevant for understanding biological activity and molecular recognition events.
Temperature-dependent structural studies would provide insights into the thermal stability and phase transition behavior of crystalline aciculatin [25]. Differential scanning calorimetry and thermogravimetric analysis can reveal melting points, decomposition temperatures, and any polymorphic transitions that occur with temperature variation [25]. Such thermal analysis is essential for determining appropriate storage conditions and processing parameters for pharmaceutical applications.
The crystal morphology and habit of aciculatin depend on crystallization conditions, including solvent choice, temperature, and concentration [26]. Understanding these relationships enables control of particle size distribution and crystal quality, factors that influence dissolution rates, bioavailability, and manufacturing processes [26]. Systematic crystallization studies can identify optimal conditions for producing crystals with desired properties for specific applications.